molecular formula C10H14N2O2 B1274412 2-(3,5-Dimethylphenoxy)acetohydrazide CAS No. 83798-15-6

2-(3,5-Dimethylphenoxy)acetohydrazide

Cat. No. B1274412
CAS RN: 83798-15-6
M. Wt: 194.23 g/mol
InChI Key: IXZVORQECBHNJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetohydrazide derivatives typically involves multiple steps, starting from readily available starting materials. For instance, the synthesis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides involves refluxing 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate, followed by conversion to the corresponding hydrazide and subsequent reactions to introduce additional functional groups . Similar synthetic strategies could be applied to synthesize 2-(3,5-Dimethylphenoxy)acetohydrazide, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives is characterized by the presence of multiple functional groups, which can include ethers, oxadiazoles, thioethers, hydrazones, and azomethines . These functional groups can significantly influence the chemical behavior and properties of the molecules. The molecular structure is typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry.

Chemical Reactions Analysis

Acetohydrazide derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, the presence of an oxadiazole ring can facilitate the formation of thioethers . The reactivity of these compounds can be further explored to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetohydrazide derivatives are influenced by their molecular structure. These properties can include solubility, melting point, and stability, which are important for their practical applications. The presence of different substituents can also affect the compound's ability to interact with biological targets, as seen in the antibacterial and lipoxygenase inhibitory activities of some derivatives . The antioxidant ability of related compounds has been assessed using assays such as the Ferric reducing antioxidant power assay .

Scientific Research Applications

Antibacterial and Enzyme Inhibition

  • Antibacterial Activity : A study revealed that certain derivatives of 2-(3,5-Dimethylphenoxy)acetohydrazide exhibited significant antibacterial activity. This suggests its potential use in developing new antibiotics (Aziz‐ur‐Rehman et al., 2014).
  • Enzyme Inhibition : The same study also highlighted the enzyme inhibitory properties of these compounds, which could be important in the treatment of various diseases involving enzymatic pathways (Aziz‐ur‐Rehman et al., 2014).

Nonlinear Optical Properties

  • Optical Applications : A study focused on the nonlinear optical properties of hydrazones derived from 2-(3,5-Dimethylphenoxy)acetohydrazide. These compounds exhibited potential for applications in optical devices such as optical limiters and switches (Naseema et al., 2010).

Cytotoxicity and Anticancer Activity

  • Cytotoxicity : Research involving the utilization of related compounds showed cytotoxic effects against various human tumor cell lines, indicating potential applications in cancer therapy (Shaker & Marzouk, 2016).
  • Anticancer Properties : A study on novel 1,4-dihydropyridine-3,5-Dicarbohydrazones, derived from similar compounds, demonstrated significant anticancer activity, further emphasizing the potential use of these derivatives in cancer treatment (Gomha et al., 2020).

Antioxidant and Antimicrobial Activities

  • Antioxidant Activity : Some derivatives of 2-(3,5-Dimethylphenoxy)acetohydrazide have shown potential antioxidant activity, which could be useful in combating oxidative stress-related diseases (Ahmad et al., 2010).
  • Antimicrobial Properties : Other studies have demonstrated the antimicrobial efficacy of related compounds, further supporting their potential use in the development of new antimicrobial agents (Fatehia & Mohamed, 2010).

Safety And Hazards

The safety data sheet (SDS) for 2-(3,5-Dimethylphenoxy)acetohydrazide can be found online . It’s important to consult the SDS for handling and safety information.

properties

IUPAC Name

2-(3,5-dimethylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-3-8(2)5-9(4-7)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZVORQECBHNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397652
Record name 2-(3,5-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylphenoxy)acetohydrazide

CAS RN

83798-15-6
Record name 2-(3,5-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83798-15-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HQ He, XH Lie, JQ Weng… - Letters in Drug Design & …, 2017 - ingentaconnect.com
Some novel pyrazole derivatives were designed and synthesized through multi-step reactions from substituted phenol as starting material. Their structures were confirmed by 1H NMR, …
Number of citations: 2 www.ingentaconnect.com

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